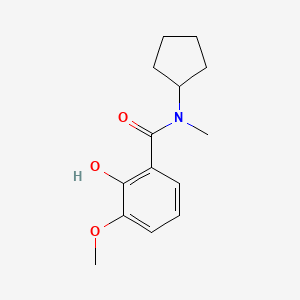![molecular formula C23H18O6 B7504322 [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate, also known as BDDA, is a chemical compound that has been of interest to the scientific community due to its potential applications in pharmaceutical research. BDDA is a white powder that is soluble in organic solvents and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. This compound has also been found to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-viral effects, by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate has several advantages for use in lab experiments. It is a stable compound that can be synthesized with high yields and purity. It is also soluble in organic solvents, making it easy to work with in the lab. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in vivo, making it difficult to assess its potential therapeutic applications.
Orientations Futures
There are several future directions for research on [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the development of this compound-based drugs for the treatment of cancer, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in pharmaceutical research.
Méthodes De Synthèse
The synthesis of [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate can be achieved through a multi-step process that involves the reaction of 4-methoxyphenol with ethyl acetoacetate to form a diketone intermediate. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate has been found to have a range of potential applications in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure and biochemical properties make it a promising candidate for drug design and discovery. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential treatment for a range of diseases.
Propriétés
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c24-19(16-11-12-20-21(13-16)29-15-28-20)14-27-22(25)23(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,26H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUAVMSDADCHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)COC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7504246.png)
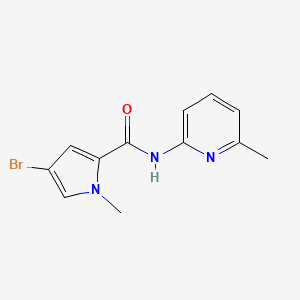
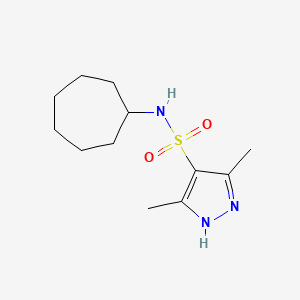
![N-(ethylcarbamoyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7504257.png)
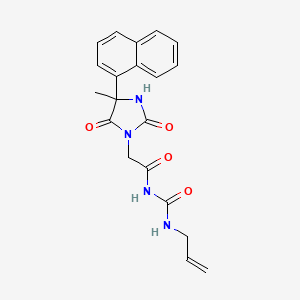
![1-[4-(6-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7504279.png)
![5-[2-[4-(Difluoromethoxy)phenyl]ethyl]-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7504292.png)
![5-Methyl-1-[(3-methylquinoxalin-2-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B7504299.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)-N-(1-naphthalen-2-ylethyl)acetamide](/img/structure/B7504304.png)

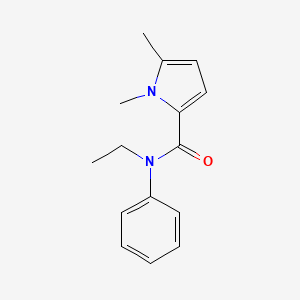
![2-(2-Fluorophenyl)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7504324.png)
